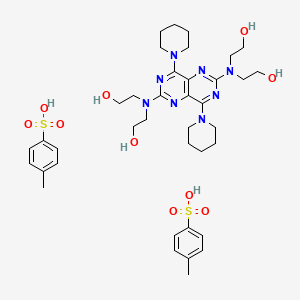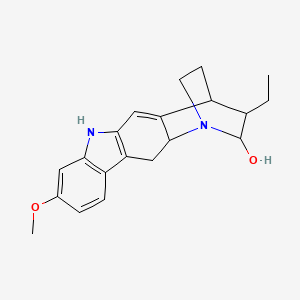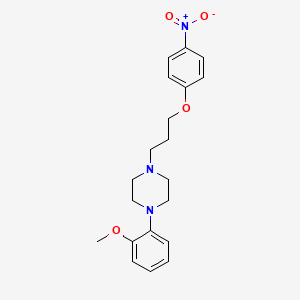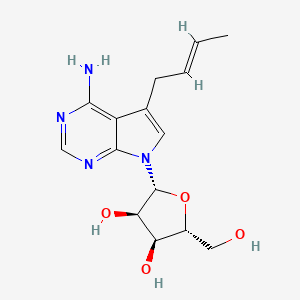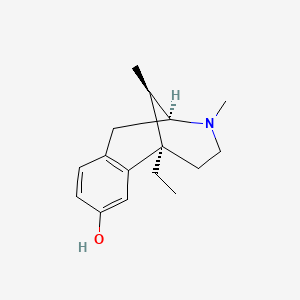
alpha-(+-)-2'-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan is a complex organic compound belonging to the benzomorphan class of chemicals. This compound is characterized by its unique structure, which includes a hydroxy group, two methyl groups, and an ethyl group attached to the benzomorphan skeleton. Benzomorphans are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzomorphan intermediate with appropriate alkyl halides under basic conditions. The hydroxy group can be introduced through selective oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ketone/aldehyde back to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted benzomorphans
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex benzomorphan derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxy group plays a crucial role in binding to these targets, while the methyl and ethyl groups contribute to the compound’s overall stability and bioavailability. The pathways involved may include modulation of signal transduction and inhibition of specific enzymatic activities.
Comparación Con Compuestos Similares
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:
2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan: Lacks the alpha-(±) configuration, resulting in different pharmacological properties.
2,9-Dimethyl-6-ethyl-6,7-benzomorphan: Lacks the hydroxy group, leading to reduced binding affinity and altered biological activity.
6-Ethyl-6,7-benzomorphan: Lacks both the hydroxy and methyl groups, resulting in significantly different chemical and biological properties.
The uniqueness of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
64023-71-8 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(1R,9S,13R)-1-ethyl-10,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H23NO/c1-4-16-7-8-17(3)15(11(16)2)9-12-5-6-13(18)10-14(12)16/h5-6,10-11,15,18H,4,7-9H2,1-3H3/t11-,15-,16+/m0/s1 |
Clave InChI |
QGWPXULEDXWEKR-KNXALSJPSA-N |
SMILES isomérico |
CC[C@@]12CCN([C@H]([C@@H]1C)CC3=C2C=C(C=C3)O)C |
SMILES canónico |
CCC12CCN(C(C1C)CC3=C2C=C(C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


